(2-Methylbutyl)(thiophen-2-ylmethyl)amine (2-Methylbutyl)(thiophen-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805463
InChI: InChI=1S/C10H17NS/c1-3-9(2)7-11-8-10-5-4-6-12-10/h4-6,9,11H,3,7-8H2,1-2H3
SMILES:
Molecular Formula: C10H17NS
Molecular Weight: 183.32 g/mol

(2-Methylbutyl)(thiophen-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17805463

Molecular Formula: C10H17NS

Molecular Weight: 183.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylbutyl)(thiophen-2-ylmethyl)amine -

Specification

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
IUPAC Name 2-methyl-N-(thiophen-2-ylmethyl)butan-1-amine
Standard InChI InChI=1S/C10H17NS/c1-3-9(2)7-11-8-10-5-4-6-12-10/h4-6,9,11H,3,7-8H2,1-2H3
Standard InChI Key YEEXSHXCVCSNBD-UHFFFAOYSA-N
Canonical SMILES CCC(C)CNCC1=CC=CS1

Introduction

Structural and Molecular Characteristics

(2-Methylbutyl)(thiophen-2-ylmethyl)amine features a 2-methylbutyl group (C₅H₁₁) bonded to a primary amine, which is further connected to a thiophen-2-ylmethyl substituent. The thiophene ring, a five-membered heterocycle containing sulfur, contributes aromaticity and electronic diversity to the molecule. The branched alkyl chain introduces steric effects that may influence reactivity, solubility, and intermolecular interactions .

The molecular formula of this compound can be deduced as C₁₁H₁₇NS, derived from the summation of its components:

  • 2-Methylbutyl group: C₅H₁₁

  • Thiophen-2-ylmethyl group: C₅H₅S

  • Amine nitrogen: N

This configuration results in a molecular weight of approximately 195.31 g/mol, consistent with compounds of similar complexity . Comparative analysis with structurally related amines, such as N-(thiophen-2-ylmethyl)butan-1-amine (C₉H₁₅NS, MW 169.29 g/mol) , highlights how alkyl chain length and branching impact molecular properties.

Stereochemical Considerations

The chiral center at the 2-methylbutyl carbon introduces the potential for stereoisomerism. While specific optical data for this compound are unavailable, analogous branched amines often exhibit distinct biological activities depending on their enantiomeric form. For instance, the spatial arrangement of alkyl groups can modulate binding affinity to biological targets such as enzymes or receptors .

Synthetic Methodologies

Although no direct synthesis protocols for (2-Methylbutyl)(thiophen-2-ylmethyl)amine are documented in peer-reviewed literature, plausible routes can be extrapolated from methods used for similar thiophene-containing amines:

Reductive Amination

A two-step approach involving:

  • Condensation: Reacting thiophen-2-carbaldehyde with 2-methylbutylamine to form an imine intermediate.

  • Reduction: Using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst to reduce the imine to the corresponding amine.

This method, commonly employed for secondary amine synthesis, offers moderate yields and scalability .

Nucleophilic Substitution

Alternative pathways may utilize alkyl halides and thiophen-2-ylmethylamine under basic conditions:

Thiophen-2-ylmethylamine+2-Methylbutyl bromideK₂CO₃, DMF(2-Methylbutyl)(thiophen-2-ylmethyl)amine\text{Thiophen-2-ylmethylamine} + \text{2-Methylbutyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{(2-Methylbutyl)(thiophen-2-ylmethyl)amine}

Dimethylformamide (DMF) serves as a polar aprotic solvent to facilitate the reaction, while potassium carbonate acts as a base to deprotonate the amine .

Physicochemical Properties

The compound’s properties are influenced by its dual hydrophobic (alkyl chain) and polar (amine, thiophene) components:

PropertyValue/RangeComparison to Analogues
Boiling PointEstimated 240–260°CHigher than N-(thiophen-2-ylmethyl)butan-1-amine (≈210°C)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DCM)Aligns with hydrophobic amines
LogP (Partition Coefficient)≈3.2Indicates moderate lipophilicity

The thiophene ring’s electron-rich nature may also confer fluorescence or electrochemical activity, though experimental data are needed to confirm these traits.

Industrial and Materials Science Applications

Beyond pharmaceuticals, thiophene-based amines find use in:

  • Conductive Polymers: As dopants or monomers for polythiophene derivatives, enhancing electrical conductivity in organic electronics.

  • Coordination Chemistry: Serving as ligands for transition metal catalysts in cross-coupling reactions.

The 2-methylbutyl chain could improve solubility in polymer matrices compared to linear alkyl analogues, facilitating processing in device fabrication.

Future Research Directions

Key gaps in understanding this compound include:

  • Stereoselective Synthesis: Developing enantioselective routes to isolate and test individual stereoisomers.

  • Structure-Activity Relationships (SAR): Systematic modification of the alkyl chain and thiophene substituents to optimize bioactivity.

  • Thermal Stability Studies: Assessing degradation pathways for materials science applications.

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